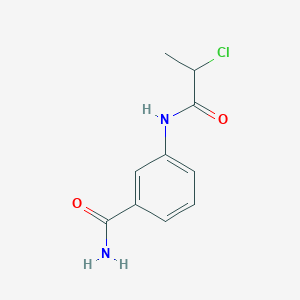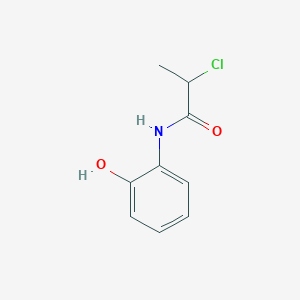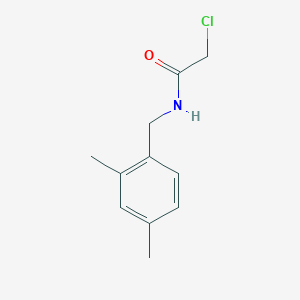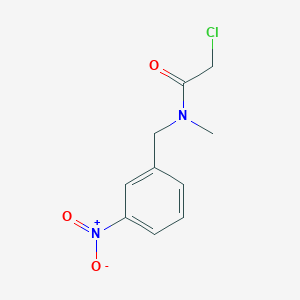
3-(2-Chloropropionyl)aminobenzamide
Descripción general
Descripción
3-(2-Chloropropionyl)aminobenzamide is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloropropionyl)aminobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloropropionyl)aminobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Repair and Cellular Response
- 3-Aminobenzamide, a variant of the compound , has been studied for its role in DNA repair. It's used as an inhibitor of poly(ADP-ribose) synthesis, a key process in DNA repair mechanisms. Studies have shown that at certain concentrations, 3-aminobenzamide can impact DNA break frequencies in cells damaged by specific agents. This finding is critical in understanding the cellular response to DNA damage and the role of poly(ADP-ribose) in these processes (Cleaver, Milam, & Morgan, 1985).
Effects on Cellular Metabolism and Transformation
- The compound's variant, 3-aminobenzamide, has also been researched for its effects on cellular metabolism and transformation. It's been found to enhance the toxic effects of certain chemicals on cells, indicating its significant role in cellular response mechanisms. This information is crucial for understanding how cells react and adapt to various chemical exposures (Lubet, McCarvill, Putman, Schwartz, & Schechtman, 1984).
Radiosensitization and DNA Damage
- Research on 3-aminobenzamide has revealed its potential as a radiosensitizer, enhancing the response of cells to ionizing radiation. This is particularly important in the context of cancer research and treatment, as it suggests a potential application in making cancer cells more susceptible to radiation therapy (Ben-hur, Chen, & Elkind, 1985).
Impact on Cytotoxicity and Drug Potentiation
- Studies have shown that 3-aminobenzamide can potentiate the cytotoxicity of certain drugs, such as 6-mercaptopurine, in cell cultures. This finding is significant in the field of pharmacology, as it opens up possibilities for using this compound to enhance the efficacy of existing drugs (Moses, Willmore, Harris, & Durkacz, 1990).
Potential in Anti-Inflammatory Applications
- In the context of inflammation, 3-aminobenzamide has been found to have anti-inflammatory effects in certain models. This suggests its potential use in developing treatments for inflammatory diseases (Cuzzocrea, Zingarelli, Gilad, Hake, Salzman, & Szabó, 1998).
Propiedades
IUPAC Name |
3-(2-chloropropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-6(11)10(15)13-8-4-2-3-7(5-8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQFWVZYCFYQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloropropionyl)aminobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B7847817.png)
![2-[2-(3,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B7847833.png)
![(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7847839.png)
![2-[3-(3,4-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B7847862.png)
![[4-(2,4-Difluorophenyl)phenyl]methanamine](/img/structure/B7847866.png)


![1-{2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B7847884.png)





